N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with cyclopropyl groups, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide typically involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with an appropriate ethylating agent, followed by coupling with 2-methylbenzoyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The cyclopropyl groups and the pyrazole ring play crucial roles in binding to these targets, potentially modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide
- N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide
- N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Uniqueness
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide stands out due to the presence of the 2-methylbenzamide moiety, which can influence its chemical reactivity and biological activity. The cyclopropyl groups also contribute to its unique steric and electronic properties, differentiating it from similar compounds.
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-13-4-2-3-5-16(13)19(23)20-10-11-22-18(15-8-9-15)12-17(21-22)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNREXHPRRBAQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.